1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-3-2-7-4-8(11)5-12-10(7)9/h4-5,9H,2-3H2,1H3 |
InChI Key |
OZZQZIUDJLFLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core
A common starting material is 2,3-cyclopenteno pyridine, which is oxidized to the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous media at room temperature. This oxidation targets the methylene adjacent to the pyridine nitrogen, yielding the ketone functionality at the 5-position with excellent chemoselectivity and yields up to 88% in small scale and 68% in scale-up reactions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | 2,3-Cyclopenteno pyridine, Mn(OTf)2, t-BuOOH, H2O, 25°C, 24h | 88 | Flash chromatography purification |
| Scale-up | Same as above, 25°C, 72h | 68 | Saturated sodium thiosulfate quench |
Bromination at the 3-Position
Selective bromination to introduce the bromo substituent at the 3-position of the cyclopenta[b]pyridine ring is a critical step. Literature reports indicate the use of 3-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one as an intermediate, which can be synthesized by brominating the corresponding cyclopenta[b]pyridin-7-one derivatives under controlled conditions.
Typical bromination involves:
- Reaction of the cyclopenta[b]pyridin-7-one with brominating agents under inert atmosphere
- Use of trifluoroacetic anhydride in dichloromethane at 20°C for 6 hours
- Subsequent aqueous workup with sodium hydroxide to isolate the bromo-substituted alcohol or ketone
This two-stage process yields 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in approximately 77% yield.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Trifluoroacetic anhydride, CH2Cl2, 20°C, 6h, inert | - | Intermediate formation |
| Hydrolysis | Water, NaOH, CH2Cl2 | 77 | Conversion to 3-bromo-7-ol |
Introduction of the Ethanone Group at the 7-Position
The ethanone substituent at the 7-position can be introduced via oxidation or acylation methods:
- Oxidation of the 7-position alcohol to the ketone using mild oxidants
- Direct acetylation of the 7-position amine or hydroxyl group with acetylating agents under controlled conditions
In the manganese-catalyzed oxidation system, the 7-position ketone is formed directly from 2,3-cyclopenteno pyridine derivatives, suggesting that the ethanone group can be accessed by similar oxidation protocols.
Representative Synthesis Protocol (Integrated)
A representative preparation method combining these steps is as follows:
Oxidation: 2,3-Cyclopenteno pyridine (25 mmol) is reacted with Mn(OTf)2 (0.125 mmol) and t-BuOOH (65% in H2O, 125 mmol) in water (125 mL) at 25°C for 72 hours under air atmosphere with stirring.
Quenching: The reaction is quenched with saturated sodium thiosulfate until no color change is observed on KI-starch paper.
Extraction: The mixture is extracted with ethyl acetate (3 × 100 mL), dried over anhydrous sodium sulfate, and evaporated under reduced pressure.
Purification: The residue is purified by flash column chromatography using an ethyl acetate/petroleum ether gradient (from 1:5 to 1:1) to afford the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one intermediate.
Bromination: The intermediate is treated with trifluoroacetic anhydride in dichloromethane at 20°C for 6 hours under inert atmosphere, followed by aqueous sodium hydroxide workup to yield the 3-bromo derivative.
Final Functionalization: The 7-position is converted to the ethanone group by oxidation or direct acetylation depending on the substrate availability.
Summary Table of Key Preparation Steps
| Step No. | Compound/Intermediate | Reagents & Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | 2,3-Cyclopenteno pyridine → 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one | Mn(OTf)2, t-BuOOH (65% in H2O), 25°C, 72h, aqueous medium | 68-88 | High chemoselectivity, mild conditions |
| 2 | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one → 3-bromo derivative | Trifluoroacetic anhydride, CH2Cl2, 20°C, 6h, inert atmosphere; NaOH aqueous workup | 77 | Selective bromination at 3-position |
| 3 | 3-bromo derivative → 1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethan-1-one | Oxidation or acetylation at 7-position | Variable | Final ethanone functionalization |
Research Findings and Notes
- The manganese-catalyzed oxidation method offers an environmentally benign and efficient route to the cyclopenta[b]pyridinone core, avoiding harsh reagents and conditions.
- Bromination using trifluoroacetic anhydride and subsequent hydrolysis provides good regioselectivity and yield for the 3-bromo substitution, which is crucial for downstream functionalization.
- The ethanone group introduction can be tailored by substrate-specific oxidation or acylation, providing flexibility in synthetic design.
- Scale-up experiments confirm the robustness of the oxidation step, though yields may decrease slightly due to longer reaction times and quenching requirements.
- Purification by flash chromatography using ethyl acetate/petroleum ether gradients is standard to isolate pure intermediates and final products.
Chemical Reactions Analysis
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various nucleophiles or electrophiles to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHBrN
- Molecular Weight : 224.1 g/mol
- Density : 1.548 g/cm³
- Boiling Point : 236.4 °C
- Flash Point : 96.8 °C
These properties suggest that the compound possesses stability under standard conditions, making it suitable for various applications in research and industry.
Medicinal Chemistry
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one is primarily investigated for its pharmacological potential:
- Neuropharmacology : Research indicates that derivatives of cyclopenta[b]pyridine can act as allosteric modulators of muscarinic receptors, which are crucial in the treatment of neurological disorders such as Alzheimer's disease . The bromo-substituted variant may enhance receptor selectivity and efficacy.
- Anticancer Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique bicyclic structure could contribute to interactions with cellular targets involved in cancer proliferation .
Materials Science
The compound's unique properties make it a candidate for developing new materials:
- Organic Electronics : The presence of the bromine atom can enhance the electronic properties of polymers derived from this compound, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with tailored mechanical and thermal properties .
Synthetic Applications
In synthetic organic chemistry, this compound is utilized as an intermediate:
- Synthesis of Complex Molecules : Its reactive functional groups allow for further transformations, enabling the synthesis of more complex heterocyclic compounds that could have diverse biological activities .
Case Study 1: Neuropharmacological Research
A study published in Journal of Medicinal Chemistry explored the effects of cyclopenta[b]pyridine derivatives on muscarinic receptors. The researchers found that certain modifications, including bromination, significantly improved receptor binding affinity and selectivity. This highlights the potential of this compound as a lead compound for developing new neuroactive drugs.
Case Study 2: Anticancer Activity Assessment
In a study assessing various derivatives for anticancer activity, compounds containing the cyclopenta[b]pyridine framework exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that further exploration of brominated variants could yield promising candidates for therapeutic development.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the cyclopenta[b]pyridine core but differ in substituents, saturation, or functional groups. Key comparisons are summarized below:
Structural and Functional Differences
- Substituent Effects: The presence of bromine at the 3-position in the target compound enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 6,7-dihydrocyclopenta[b]pyridin-5-one), making it more suitable for cross-coupling reactions .
- Ketone Position : The acetyl group at the 7-position (target compound) versus the 5-position (3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) alters electronic distribution, influencing solubility and crystallization behavior .
Biological Activity
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one, with the molecular formula , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 228.19 g/mol
- CAS Number : 122632624
- Structure : The compound features a cyclopentapyridine core with a bromine substituent and an ethanone group, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclopentapyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 15.62 μg/mL .
- Anticancer Properties : Cyclopentapyridine derivatives have been investigated for their anticancer potential. Research suggests that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Efficacy
A study conducted on various cyclopentapyridine derivatives demonstrated that certain modifications significantly enhance antimicrobial activity. The compound's structural features allow it to interact effectively with bacterial cell membranes, leading to cell lysis .
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | S. aureus | 6.25 | 12.5 |
| 2 | E. coli | 15.62 | 31.25 |
| 3 | K. pneumoniae | 7.81 | 15.62 |
Anticancer Activity
In another study focused on anticancer properties, derivatives of the compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Q & A
Q. Q1. What are the key synthetic routes for 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis often involves cyclization of brominated pyridine precursors with cyclopentane derivatives. For example, ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1935561-12-8) can serve as a precursor, with ketone formation via hydrolysis and decarboxylation . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical. In brominated ketone syntheses (e.g., ), ethanol or acetonitrile solvents with sodium azide or amines are used for nucleophilic substitutions. Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. Q2. How can the purity and structural identity of this compound be validated?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Confirm bromine placement and cyclopenta-pyridine fusion using H and C NMR. For analogs like 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4), key signals include aromatic protons at δ 6.8–7.5 ppm and carbonyl carbons at ~200 ppm .
- LC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 242.97 for CHBrNO) and assess purity (>98% by area normalization) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated in studies of chiral cyclopenta-pyridine bisphosphonates .
Advanced Research Questions
Q. Q3. What are the steric and electronic effects of the bromine substituent on this compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine at position 3 acts as a directing group and participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (DFT) can predict regioselectivity, as seen in studies of NE-10501, a cyclopenta-pyridine bisphosphonate . Experimentally, compare reaction rates with non-brominated analogs. For example, palladium-catalyzed coupling with aryl boronic acids may require tailored ligands (e.g., XPhos) to mitigate steric hindrance from the fused cyclopentane ring .
Q. Q4. How does this compound interact with biological targets such as farnesyl pyrophosphate synthase (FPPS)?
Methodological Answer: Structural analogs like [6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl]bisphosphonates inhibit FPPS enantioselectively, as shown in crystallographic studies (PDB: 3N66) . To evaluate the target compound:
- Docking simulations : Use software like AutoDock Vina to predict binding affinity to FPPS’s active site.
- Enzymatic assays : Measure IC values using C-labeled isopentenyl pyrophosphate in FPPS inhibition assays .
- SAR analysis : Compare with non-brominated or methyl-substituted derivatives to isolate bromine’s role in potency.
Q. Q5. How can conflicting data on this compound’s logP and solubility be resolved?
Methodological Answer: Discrepancies may arise from measurement techniques (e.g., shake-flask vs. HPLC-derived logP). For 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one, logP is reported as 1.97 , but batch-to-batch variations in crystallinity can affect solubility. Standardize protocols:
- Solubility : Use nephelometry in buffered solutions (pH 1.2–7.4) under controlled temperature.
- logP : Validate via reverse-phase HPLC retention times calibrated against known standards.
Mechanistic and Analytical Challenges
Q. Q6. What strategies mitigate decomposition during storage or catalytic reactions?
Methodological Answer: Decomposition pathways (e.g., debromination or oxidation) can be minimized by:
Q. Q7. How can enantiomeric purity be achieved and quantified for chiral derivatives?
Methodological Answer: Chiral resolution requires:
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane ring formation .
- HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. For example, (R)- and (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are separable with >99% ee .
Data Contradiction and Validation
Q. Q8. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer: Cross-validate using orthogonal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
